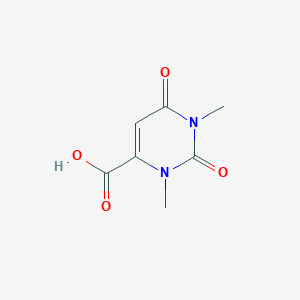
1,3-Dimethylorotic acid
Overview
Description
1,3-Dimethylorotic acid is a derivative of orotic acid, a pyrimidine carboxylic acid. It is a heterocyclic compound with the molecular formula C7H8N2O4. This compound is of interest due to its structural similarity to orotic acid, which plays a role in the biosynthesis of pyrimidine nucleotides.
Mechanism of Action
Target of Action
1,3-Dimethylorotic acid primarily targets the decarboxylation process . This compound is involved in the reaction pathway that leads to the production of 6-benzyl-1,3-dimethyluracil .
Mode of Action
The decarboxylation of this compound in benzyl bromide indicates a carbon-6-centered nucleophilic intermediate in the reaction pathway . This suggests that this compound interacts with its targets by participating in the decarboxylation process, leading to changes in the chemical structure of the compound.
Biochemical Pathways
This compound is involved in the decarboxylation process . It is also associated with the salvage pathway , which involves the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides . The decarboxylation of this compound and related compounds is a key step in these biochemical pathways .
Pharmacokinetics
This includes the time course of its absorption, bioavailability, distribution, metabolism, and excretion . The pharmacokinetics of a compound like this compound would likely be influenced by these factors.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the decarboxylation process and the salvage pathway . By participating in these biochemical pathways, this compound contributes to the synthesis of nucleotides, which are essential components of DNA and RNA .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, pH, availability of co-substrates, dissolved oxygen concentration, and salt concentration can affect the biodegradation and overall effectiveness of the compound . Additionally, the presence of other molecules in the environment can also influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylorotic acid can be synthesized through the methylation of orotic acid. The process involves the reaction of orotic acid with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylorotic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1,3-Dimethylorotic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a model compound for studying the biosynthesis of pyrimidine nucleotides.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to orotic acid, which has known health benefits.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Orotic acid: The parent compound, involved in pyrimidine biosynthesis.
5-Fluoroorotic acid: A fluorinated derivative used in antifungal treatments.
6-Azauracil: A structural analog with applications in biochemistry and molecular biology.
Uniqueness
1,3-Dimethylorotic acid is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. Its structural similarity to orotic acid allows it to participate in similar biochemical pathways, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-4(6(11)12)3-5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDYFTWNWCMEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407625 | |
| Record name | 1,3-Dimethylorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4116-38-5 | |
| Record name | 1,3-Dimethylorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,3-dimethylorotic acid chosen as a model for studying ODCase?
A: this compound and its analogues offer a simplified system for mimicking the decarboxylation reaction catalyzed by ODCase. [, , ] This is because the N1 and N3 positions of the pyrimidine ring in this compound are methylated. This methylation prevents interference from potential protonation events at these positions, allowing researchers to focus on the key catalytic steps involving the carboxyl group at position 6.
Q2: How do experimental 13C kinetic isotope effects contribute to our understanding of the decarboxylation mechanism?
A: A comprehensive analysis of 13C kinetic isotope effects for this compound decarboxylation supports a mechanism involving protonation at the O-4 position of the pyrimidine ring. [] This finding contrasts with the uncatalyzed reaction, where the isotope effect is significantly smaller, implying a potential difference between the enzyme-catalyzed and uncatalyzed mechanisms. []
Q3: What is the significance of studying the stability of the 6-carbanion in uracil analogues derived from this compound?
A: Determining the pKa values of the 6-CH groups in uracil analogues like N-methyl-2-pyridone and N-methyl-4-pyridone helps researchers understand the influence of electronic effects on carbanion stability. [] While no direct correlation was found between carbanion stability and decarboxylation rate, these studies provide valuable insights into the factors governing the reaction mechanism and contribute to building a more comprehensive understanding of ODCase catalysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



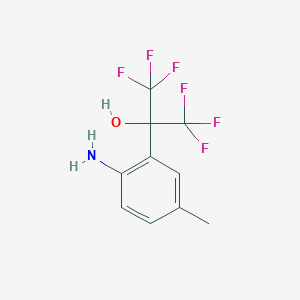
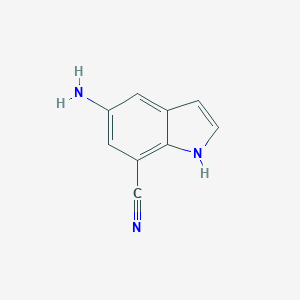
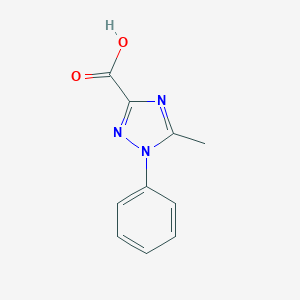
![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)
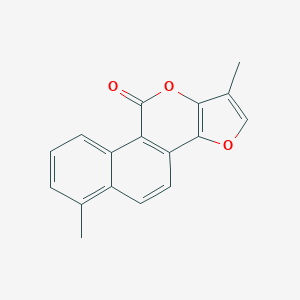
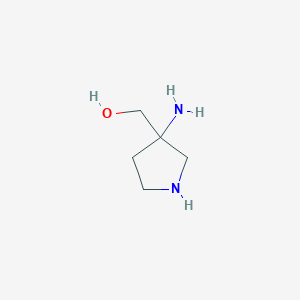
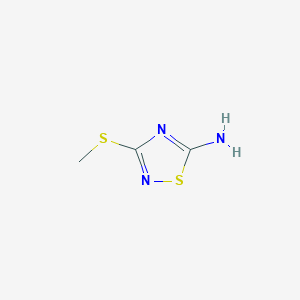
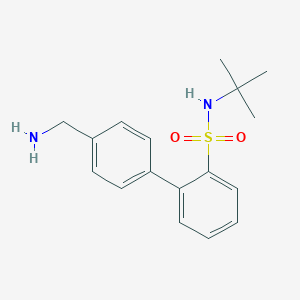

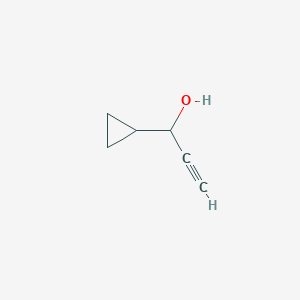
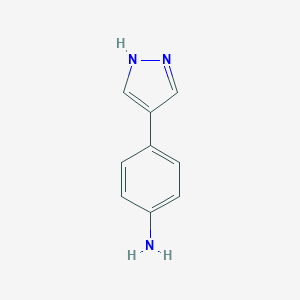
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
